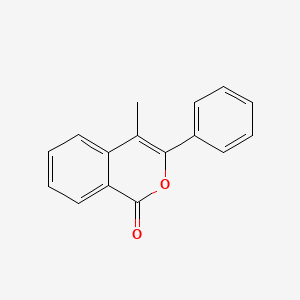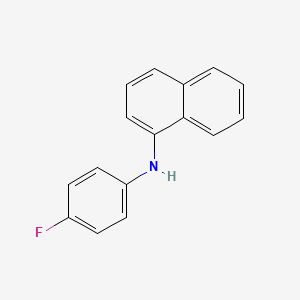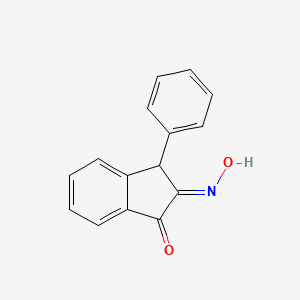
1H-2-Benzopyran-1-one, 4-methyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-phenyl-1H-isochromen-1-one is a chemical compound belonging to the isochromen-1-one family. This compound is characterized by a fused benzopyranone structure with a methyl group at the 4-position and a phenyl group at the 3-position. Isochromen-1-ones are known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-phenyl-1H-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the Sonogashira coupling followed by 6-endo-dig cyclization. The reaction conditions often include the use of palladium catalysts and copper co-catalysts under an inert atmosphere .
Industrial Production Methods
Industrial production methods for 4-Methyl-3-phenyl-1H-isochromen-1-one are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-phenyl-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for electrophilic substitution often involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include quinones from oxidation, dihydro derivatives from reduction, and various substituted isochromen-1-ones from substitution reactions .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties and ability to inhibit platelet aggregation.
Medicine: Potential therapeutic agent due to its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-Methyl-3-phenyl-1H-isochromen-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclooxygenase-1 (COX-1) and arachidonic acid-induced platelet aggregation. This inhibition is likely due to its ability to interfere with the enzyme’s active site, preventing the formation of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenyl-1H-isochromen-1-one: Lacks the methyl group at the 4-position.
4-Methyl-1H-isochromen-1-one: Lacks the phenyl group at the 3-position.
3-Benzoyl-1H-isochromen-1-one: Contains a benzoyl group instead of a phenyl group.
Uniqueness
4-Methyl-3-phenyl-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
550365-37-2 |
|---|---|
Molekularformel |
C16H12O2 |
Molekulargewicht |
236.26 g/mol |
IUPAC-Name |
4-methyl-3-phenylisochromen-1-one |
InChI |
InChI=1S/C16H12O2/c1-11-13-9-5-6-10-14(13)16(17)18-15(11)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
UMAAMPIWXTXNEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)C2=CC=CC=C12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[(3-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-6-yl)methylidene]hydroxylamine](/img/structure/B11872322.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11872324.png)








![4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11872384.png)
![9-Fluoro-2,3,4,6,7,12-hexahydroindolo[2,3-a]quinolizine](/img/structure/B11872386.png)

![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11872391.png)
